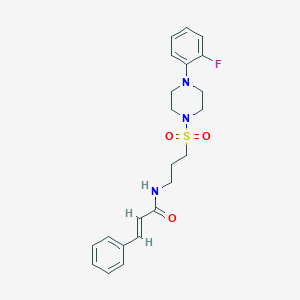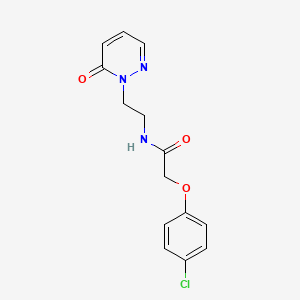
(E)-N-(4-bromo-3-methylphenyl)-3-(4-methylsulfanylphenyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-(4-bromo-3-methylphenyl)-3-(4-methylsulfanylphenyl)prop-2-enamide, more commonly known as BMMS, is an organic compound that has recently been gaining attention in the scientific community due to its potential applications in various fields. BMMS is a heterocyclic compound composed of a benzene ring with a sulfur atom and a bromine atom attached to it. BMMS has several interesting properties that make it an attractive candidate for use in a variety of scientific research applications.
Aplicaciones Científicas De Investigación
Anticonvulsant Activity
Research has demonstrated that certain enaminones, including compounds similar to (E)-N-(4-bromo-3-methylphenyl)-3-(4-methylsulfanylphenyl)prop-2-enamide, exhibit significant anticonvulsant properties. X-ray crystallography and theoretical studies of a related compound revealed its potent anticonvulsant potential due to its specific structural conformation, which may underpin its biological activity (Edafiogho et al., 2003). Furthermore, it was found that certain enaminones suppress epileptiform activity in rat hippocampal slices, suggesting their efficacy in in vitro seizure models and highlighting a possible mechanism underlying their anticonvulsant effects (Ananthalakshmi et al., 2007).
Nonlinear Optical (NLO) Properties
Studies have also explored the third-order nonlinear optical properties of similar chalcone derivatives. These compounds have been evaluated using the Z-scan technique and were found to possess significant NLO properties, making them potential candidates for applications in optical limiting and other photonic technologies (D’silva et al., 2012).
Antinociceptive Activities
The antinociceptive activities of enaminone compounds have been evaluated in the formalin and hot plate tests in mice, revealing that some enaminones possess significant antinociceptive effects, which are mediated through the enhancement of extracellular GABA levels. This suggests their potential use in pain management (Masocha et al., 2016).
Synthesis and Characterization
Research into the synthesis and characterization of derivatives closely related to this compound has provided insight into their potential chemical applications. For instance, the synthesis and study of tetrahydroindazol-4(5H)one and 7-thione derivatives from reactions of functionalized cyclic enaminones with hydrazine have been reported, illustrating the versatility and reactivity of these compounds in creating novel chemical structures (Ashry et al., 2019).
Propiedades
IUPAC Name |
(E)-N-(4-bromo-3-methylphenyl)-3-(4-methylsulfanylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNOS/c1-12-11-14(6-9-16(12)18)19-17(20)10-5-13-3-7-15(21-2)8-4-13/h3-11H,1-2H3,(H,19,20)/b10-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSVNAKZVKRMSER-BJMVGYQFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C=CC2=CC=C(C=C2)SC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)NC(=O)/C=C/C2=CC=C(C=C2)SC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
478258-02-5 |
Source


|
| Record name | N-(4-BROMO-3-METHYLPHENYL)-3-(4-(METHYLTHIO)PHENYL)ACRYLAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(Piperidine-1-carbothioyl)phenyl]-5-(trifluoromethyl)pyridine](/img/structure/B2919773.png)
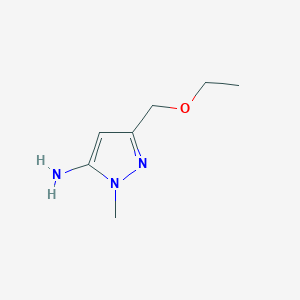
![6-ethyl-2-(4-fluorophenyl)-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one](/img/structure/B2919775.png)
![4-methyl-7-[(3-phenoxybenzyl)oxy]-3-propyl-2H-chromen-2-one](/img/structure/B2919776.png)

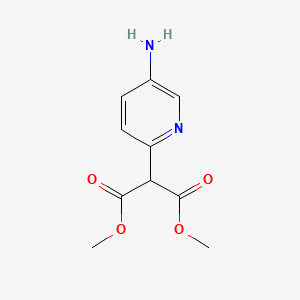
![1-benzyl-N-isobutyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2919783.png)
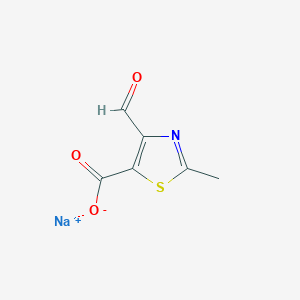
![N-(2-{[(5-oxo-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-3-yl)methyl]sulfanyl}phenyl)benzenecarboxamide](/img/structure/B2919785.png)
![N-(4-acetamidophenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2919786.png)
![3-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one](/img/structure/B2919790.png)
